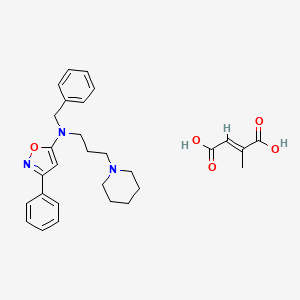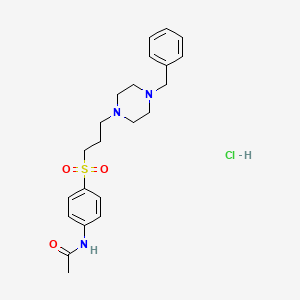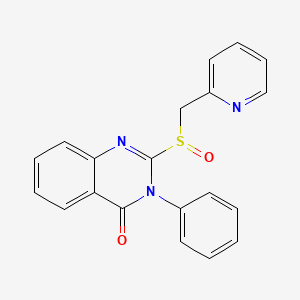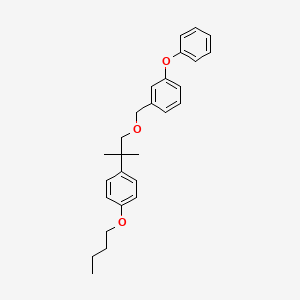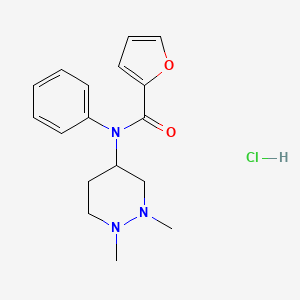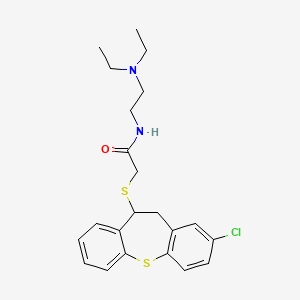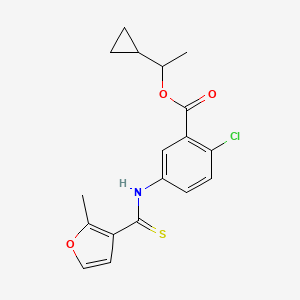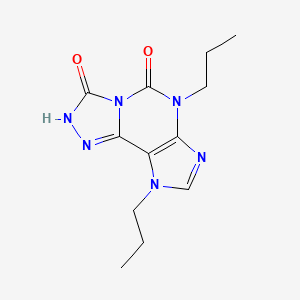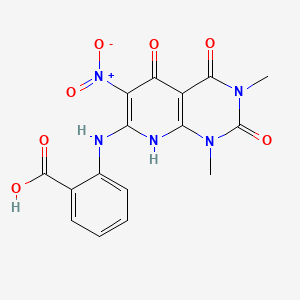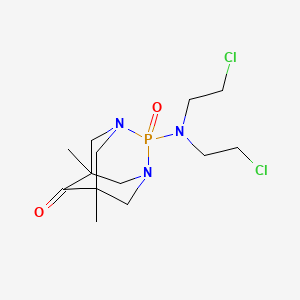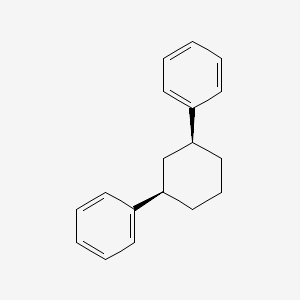
cis-1,3-Diphenylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-1,3-Diphenylcyclohexane: is an organic compound with the molecular formula C18H20 . It is a disubstituted cyclohexane where two phenyl groups are attached to the first and third carbon atoms in a cis configuration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,3-Diphenylcyclohexane typically involves the hydrogenation of 1,3-diphenylcyclohexene. This process can be carried out using a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions need to be carefully controlled to ensure the cis configuration of the product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient separation and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: cis-1,3-Diphenylcyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols depending on the reagents and conditions used.
Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to the formation of more saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst is typically used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Formation of diphenylcyclohexanone or diphenylcyclohexanol.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of cis-1,3-Diphenylcyclohexane primarily involves its interactions with other molecules through steric and electronic effects. The phenyl groups can participate in π-π interactions, while the cyclohexane ring provides a rigid framework that influences the compound’s reactivity and stability. The specific molecular targets and pathways would depend on the context of its use, such as in chemical reactions or material synthesis .
Comparación Con Compuestos Similares
cis-1,3-Dimethylcyclohexane: Similar in structure but with methyl groups instead of phenyl groups.
trans-1,3-Diphenylcyclohexane: The trans isomer of the compound, which has different spatial arrangement and thus different physical and chemical properties.
cis-1,4-Diphenylcyclohexane: Another isomer with phenyl groups at the 1 and 4 positions, leading to different conformational preferences and reactivity.
Uniqueness: cis-1,3-Diphenylcyclohexane is unique due to its specific cis configuration, which influences its conformational stability and reactivity. The presence of phenyl groups at the 1 and 3 positions creates significant steric hindrance, affecting its chemical behavior and making it a valuable compound for studying stereochemical effects in organic chemistry .
Propiedades
Número CAS |
21072-39-9 |
|---|---|
Fórmula molecular |
C18H20 |
Peso molecular |
236.4 g/mol |
Nombre IUPAC |
[(1R,3S)-3-phenylcyclohexyl]benzene |
InChI |
InChI=1S/C18H20/c1-3-8-15(9-4-1)17-12-7-13-18(14-17)16-10-5-2-6-11-16/h1-6,8-11,17-18H,7,12-14H2/t17-,18+ |
Clave InChI |
MCHONHDBIWWITD-HDICACEKSA-N |
SMILES isomérico |
C1C[C@H](C[C@H](C1)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C1CC(CC(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



